molecular formula C8H15ClO B13197123 3-(3-Chloro-2-methylpropyl)oxolane

3-(3-Chloro-2-methylpropyl)oxolane

Cat. No.: B13197123
M. Wt: 162.66 g/mol
InChI Key: GYNMBLQYVXRSRQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C8H15ClO It belongs to the class of oxolanes, which are five-membered ring compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the oxolane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(3-Chloro-2-methylpropyl)oxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Chloro-2-methylpropyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in biochemical studies or industrial processes.

Comparison with Similar Compounds

    2-Methyloxolane: Another oxolane derivative with similar properties but different substitution patterns.

    3-Chloro-2-methyl-1-propene: A related compound with a similar chlorinated structure but different reactivity due to the presence of a double bond.

Uniqueness: 3-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)oxolane

InChI

InChI=1S/C8H15ClO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6H2,1H3

InChI Key

GYNMBLQYVXRSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCOC1)CCl

Origin of Product

United States

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